3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile 3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile
Brand Name: Vulcanchem
CAS No.: 1189749-49-2
VCID: VC2651107
InChI: InChI=1S/C11H7ClN2O/c12-8-2-1-3-9-11(8)7(6-14-9)10(15)4-5-13/h1-3,6,14H,4H2
SMILES: C1=CC2=C(C(=C1)Cl)C(=CN2)C(=O)CC#N
Molecular Formula: C11H7ClN2O
Molecular Weight: 218.64 g/mol

3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile

CAS No.: 1189749-49-2

Cat. No.: VC2651107

Molecular Formula: C11H7ClN2O

Molecular Weight: 218.64 g/mol

* For research use only. Not for human or veterinary use.

3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile - 1189749-49-2

Specification

CAS No. 1189749-49-2
Molecular Formula C11H7ClN2O
Molecular Weight 218.64 g/mol
IUPAC Name 3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile
Standard InChI InChI=1S/C11H7ClN2O/c12-8-2-1-3-9-11(8)7(6-14-9)10(15)4-5-13/h1-3,6,14H,4H2
Standard InChI Key DNVRCOYPRROSOF-UHFFFAOYSA-N
SMILES C1=CC2=C(C(=C1)Cl)C(=CN2)C(=O)CC#N
Canonical SMILES C1=CC2=C(C(=C1)Cl)C(=CN2)C(=O)CC#N

Introduction

Chemical Identity and Structure

Molecular Characteristics

3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile is an organic compound with the molecular formula C11H7ClN2O and a molecular weight of 218.64 g/mol . The structure features a 4-chloro-1H-indole core with a 3-oxopropanenitrile side chain attached at the C3 position of the indole ring. This compound was first documented in chemical databases in 2010 and was most recently updated in February 2025 .

The compound's structural backbone consists of several key elements:

  • A 4-chloro-substituted indole heterocycle

  • A ketone (carbonyl) group connecting the indole to the propanenitrile chain

  • A terminal nitrile group (-C≡N) at the end of the propyl chain

Chemical Identifiers

For precise identification and database reference, the compound is associated with multiple standardized chemical identifiers as presented in Table 1.

Table 1: Chemical Identifiers of 3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile

Identifier TypeValue
PubChem CID45490752
IUPAC Name3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile
InChIInChI=1S/C11H7ClN2O/c12-8-2-1-3-9-11(8)7(6-14-9)10(15)4-5-13/h1-3,6,14H,4H2
InChIKeyDNVRCOYPRROSOF-UHFFFAOYSA-N
SMILESC1=CC2=C(C(=C1)Cl)C(=CN2)C(=O)CC#N
SynonymsMFCD13176399, ALBB-015377, BBL032311

Structural Representation

The compound possesses a planar indole ring system with the chlorine atom positioned at the C4 position, creating a specific electronic distribution that influences the reactivity of the molecule. The 3-oxopropanenitrile side chain extends from the C3 position of the indole, featuring a carbonyl group directly attached to the indole and a two-carbon chain terminating with a nitrile group. This arrangement results in a molecule with multiple functional groups capable of participating in various chemical transformations.

Physical and Chemical Properties

Physical Properties

Based on its structure and molecular composition, 3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile is expected to exhibit specific physical characteristics. While direct experimental data is limited in the available search results, theoretical predictions and structure-based estimations can provide insight into its likely properties.

The compound likely exists as a crystalline solid at room temperature, given its molecular weight and the presence of an indole core. The halogen substitution (chlorine) and nitrile group contribute to intermolecular forces that would influence its melting point, solubility, and other physical properties.

Chemical Properties

The chemical properties of 3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile are governed by its three main functional groups:

  • The indole NH group: Weakly acidic, capable of deprotonation under basic conditions

  • The ketone carbonyl group: Susceptible to nucleophilic addition reactions

  • The nitrile group: A potential site for hydrolysis, reduction, and various transformations

The presence of a chlorine atom at the C4 position of the indole ring influences the electronic distribution across the molecule, affecting its reactivity and potentially its stability. The chlorine substituent typically withdraws electron density, which can enhance certain reactions while inhibiting others.

Table 2: Predicted Chemical Reactivity Sites

Functional GroupPositionExpected Reactivity
Indole NHN1 positionDeprotonation, N-substitution reactions
Indole RingC2 positionElectrophilic aromatic substitution
CarbonylSide chainNucleophilic addition, reduction
NitrileTerminal positionHydrolysis, reduction, cycloaddition
C-Cl BondC4 positionNucleophilic substitution, coupling reactions

Synthesis and Preparation Methods

Acylation-Based Synthesis

A feasible approach would involve the acylation of 4-chloroindole at the C3 position using a cyanoacetyl chloride or equivalent reagent. This method would likely proceed through a Friedel-Crafts type acylation or related process, taking advantage of the nucleophilic character of the C3 position in indoles.

The synthetic sequence might involve:

  • Protection of the indole nitrogen (optional)

  • Acylation at C3 with cyanoacetyl chloride or a suitable equivalent

  • Deprotection if necessary

Alternative Pathway via Glyoxylate Intermediate

Another potential route could involve:

  • Reaction of 4-chloroindole with oxalyl chloride to form a glyoxylyl chloride intermediate

  • Conversion to the corresponding glyoxylate ester

  • Reaction with acetonitrile under base-catalyzed conditions

  • Subsequent transformations to establish the 3-oxopropanenitrile side chain

Reaction Conditions and Considerations

The synthesis of 3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile would likely require careful control of reaction conditions to achieve selectivity and optimize yield. Important considerations include:

  • Temperature control to prevent side reactions

  • Selection of appropriate solvents based on solubility and reactivity

  • Catalyst selection for specific transformations

  • Purification strategies to isolate the target compound

Chemical Reactivity and Transformations

Reactivity Profile

The presence of multiple functional groups in 3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile creates a versatile reactivity profile. The compound can participate in various chemical transformations through its different reactive centers.

Reactions of the Indole Core

The indole scaffold in this compound retains its characteristic reactivity patterns, albeit modified by the presence of the chloro substituent and the side chain at C3:

  • Electrophilic Aromatic Substitution: The C2 position remains reactive toward electrophiles, though the C3 position is already substituted.

  • N-Functionalization: The indole NH can undergo alkylation, acylation, or other modifications under appropriate conditions.

  • Halogen Exchange: The chlorine at C4 might participate in metal-catalyzed coupling reactions (e.g., Suzuki, Sonogashira).

Reactions of the Ketone Group

The carbonyl group in the side chain provides opportunities for transformations such as:

  • Reduction: Conversion to secondary alcohols using reducing agents like NaBH4 or LiAlH4.

  • Nucleophilic Addition: Reaction with nucleophiles to form addition products.

  • Condensation Reactions: Potential for reactions with hydrazines, hydroxylamines, or amines to form hydrazones, oximes, or imines, respectively.

Transformations of the Nitrile Group

The terminal nitrile group can undergo several important transformations:

  • Hydrolysis: Conversion to carboxylic acids or amides under appropriate conditions.

  • Reduction: Formation of primary amines using reducing agents.

  • Cycloaddition Reactions: Participation in various cycloaddition processes to form heterocyclic systems.

Table 3: Potential Synthetic Applications

Reactive SiteTransformationPotential ProductsApplications
Indole C2Electrophilic substitutionC2-substituted derivativesBuilding blocks for more complex structures
Indole NHAlkylation/AcylationN-substituted derivativesModulation of electronic properties
C4-ClCross-couplingArylated/alkylated derivativesDiversity-oriented synthesis
CarbonylReductionAlcohol derivativesPrecursors for bioactive compounds
NitrileHydrolysisCarboxylic acids, amidesPharmaceutical intermediates
NitrileReductionPrimary aminesBuilding blocks for heterocycles

Structure-Activity Relationship Analysis

Structural Features and Their Impact

The activity and properties of 3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile would be influenced by its key structural elements:

  • 4-Chloro Substitution: Halogenation of the indole ring typically enhances lipophilicity and can influence binding to biological targets. Chloro substituents can also serve as hydrogen bond acceptors or participate in halogen bonding interactions.

  • Oxopropanenitrile Side Chain: This functional group combination provides multiple interaction possibilities, including hydrogen bond acceptance by the carbonyl oxygen and the nitrile nitrogen.

  • Indole NH: Serves as a hydrogen bond donor, important for potential interactions with biological targets.

Structural ModificationExpected Effect on PropertiesPotential Impact on Activity
Removal of C4-ClDecreased lipophilicity, altered electronic distributionChanged receptor binding profile
Substitution of Cl with other halogens (F, Br, I)Varied electronic effects and bond strengthModified binding affinity and metabolic stability
Modification of the nitrile groupAltered hydrogen bonding capability, reactivityChanged interaction with target proteins
Modification of the carbonyl groupChanged electrophilicity and hydrogen bondingAltered recognition by biological targets
N-substitution of the indoleBlocked hydrogen bond donationModified solubility and target interaction

Analytical Methods for Characterization

Spectroscopic Identification

Characterization of 3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile would typically involve multiple spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR would reveal characteristic signals including:

  • The indole NH proton (typically appearing as a broad singlet)

  • Aromatic protons of the indole ring

  • Methylene protons of the propanenitrile chain

13C NMR would show distinctive signals for:

  • The carbonyl carbon (~170-180 ppm)

  • The nitrile carbon (~115-120 ppm)

  • Aromatic carbons, including the carbon bearing the chlorine substituent

Infrared (IR) Spectroscopy

Key IR absorption bands would include:

  • N-H stretching of the indole (~3400 cm-1)

  • C=O stretching of the ketone (~1650-1700 cm-1)

  • C≡N stretching of the nitrile (~2200-2260 cm-1)

  • C-Cl stretching (~750-800 cm-1)

Mass Spectrometry

Mass spectrometric analysis would provide molecular weight confirmation and fragmentation patterns. Expected features include:

  • Molecular ion peak at m/z 218 (corresponding to C11H7ClN2O)

  • Characteristic isotope pattern due to chlorine (35Cl/37Cl ratio)

  • Fragmentation pathway involving loss of the nitrile group

Chromatographic Methods

Purification and analysis of the compound would likely employ chromatographic techniques such as:

  • High-Performance Liquid Chromatography (HPLC)

  • Thin-Layer Chromatography (TLC)

  • Gas Chromatography (GC) for volatility assessment

Computational Studies and Molecular Modeling

Electronic Structure

Computational analysis of 3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile would provide insights into its electronic structure, reactivity, and potential interactions with biological targets. Key aspects that could be examined include:

  • Electron Density Distribution: Mapping the electron density across the molecule to identify nucleophilic and electrophilic sites.

  • Molecular Orbitals: Analysis of HOMO-LUMO gaps and orbital distributions to predict reactivity patterns.

  • Electrostatic Potential: Visualization of charge distribution to identify potential binding sites.

Conformational Analysis

The flexibility of the oxopropanenitrile side chain suggests potential conformational variability that could influence the compound's properties and interactions. Molecular dynamics simulations could reveal preferred conformations and their energetic stability.

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